Hydrogen Bond Donor Capacity of 2-Hydrazinylbutanoic Acid vs. α-Amino Acids and α-Hydroxy Acids
2-Hydrazinylbutanoic acid provides three hydrogen bond donors per molecule, compared to two H-bond donors for structurally analogous α-amino acids (e.g., 2-aminobutanoic acid) and one H-bond donor for α-hydroxy acids (e.g., 2-hydroxybutanoic acid). This difference arises from the hydrazinyl group (-NH-NH₂), which contributes two donor-capable NH moieties plus the carboxylic acid proton . The compound also offers four H-bond acceptor sites, exceeding the three acceptors typical of α-amino acids (two carboxylate oxygens plus one amine nitrogen) .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 H-bond donors (2 from hydrazinyl NH groups, 1 from carboxylic acid) |
| Comparator Or Baseline | α-Amino acids (e.g., 2-aminobutanoic acid): 2 donors; α-Hydroxy acids (e.g., 2-hydroxybutanoic acid): 1 donor |
| Quantified Difference | +1 donor vs. α-amino acids; +2 donors vs. α-hydroxy acids |
| Conditions | Computational chemical property determination (hydrogen bond donor count based on molecular structure) |
Why This Matters
Enhanced hydrogen bonding capacity directly influences peptide backbone conformational stability, intermolecular recognition, and supramolecular assembly behavior, making this compound preferable when designing peptidomimetics requiring additional non-covalent interaction sites.
